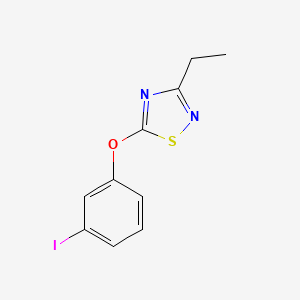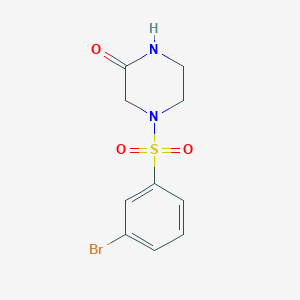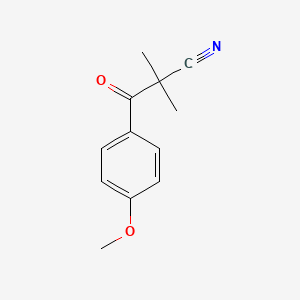
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C13H12BrN2O2 This compound is of interest due to its unique structure, which includes a bromine atom, a methoxybenzyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Methoxybenzylation: The attachment of a methoxybenzyl group to the nitrogen atom of the pyrrole ring.
Carboxamidation: The formation of the carboxamide group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxybenzylation often involves the use of methoxybenzyl chloride and a base such as sodium hydride. Carboxamidation can be carried out using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methoxybenzyl)benzamide
- 4-Bromo-N-(2-methoxybenzyl)aniline
Uniqueness
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, binding affinity, or biological activity.
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
4-bromo-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-18-12-5-3-2-4-9(12)7-16-13(17)11-6-10(14)8-15-11/h2-6,8,15H,7H2,1H3,(H,16,17) |
InChI Key |
UBFKADZNGTVHAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


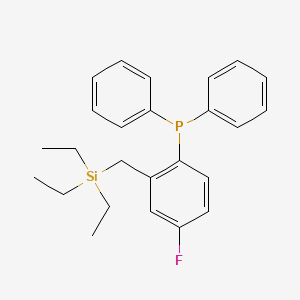
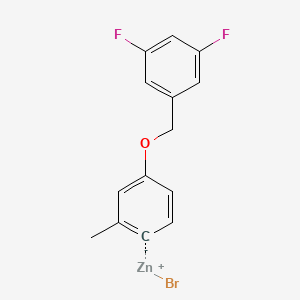
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
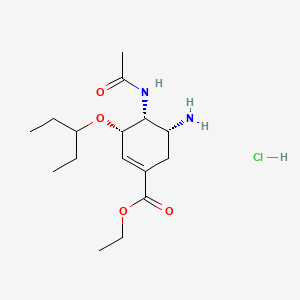
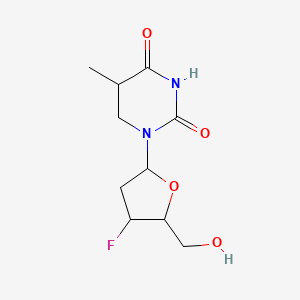
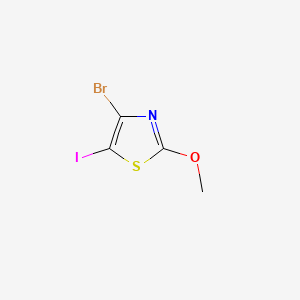

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
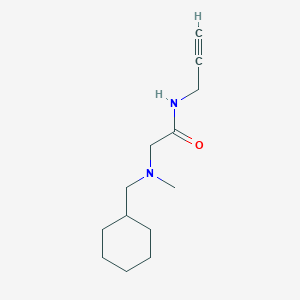
![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
